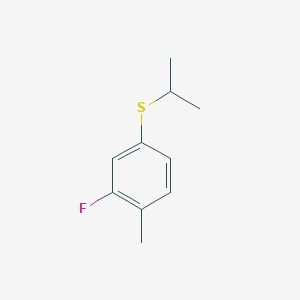
2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom, a methyl group, and a propan-2-ylsulfanyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene typically involves the following steps:
Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom at the desired position.
Fluorination: The brominated benzene is then subjected to fluorination to replace the bromine atom with a fluorine atom.
Methylation: The fluorinated benzene is methylated to introduce a methyl group at the appropriate position.
Sulfanyl Group Addition: Finally, the propan-2-ylsulfanyl group is introduced through a substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions: 2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Substitution reactions are common, where different functional groups can replace the existing substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Production of hydrocarbons or alcohols.
Substitution: Introduction of different functional groups such as nitro, amino, or halogen groups.
科学研究应用
2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism by which 2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene exerts its effects involves interactions with molecular targets and pathways. The fluorine atom enhances the compound's reactivity and stability, while the sulfanyl group contributes to its binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
2-Fluoro-1-methyl-4-propan-2-ylsulfanylbenzene is compared with other similar compounds, such as:
2-Fluoro-1-methylbenzene: Lacks the propan-2-ylsulfanyl group.
4-Propan-2-ylsulfanylbenzene: Lacks the fluorine and methyl groups.
1-Methyl-4-propan-2-ylsulfanylbenzene: Lacks the fluorine atom.
The presence of the fluorine atom in this compound enhances its chemical properties and makes it unique compared to its analogs.
属性
IUPAC Name |
2-fluoro-1-methyl-4-propan-2-ylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FS/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMPMAVEXUIEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
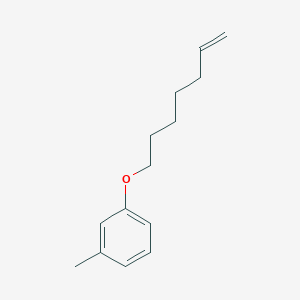
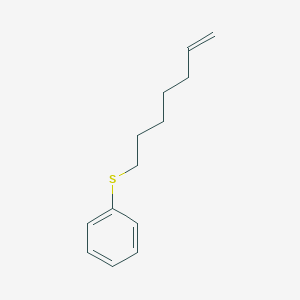
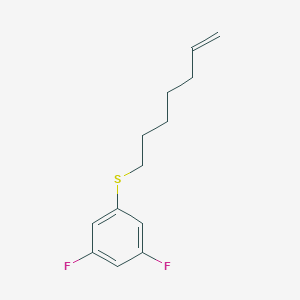
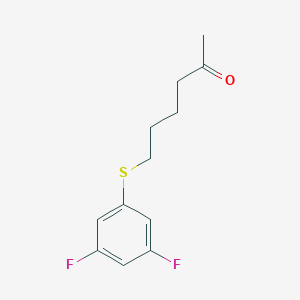
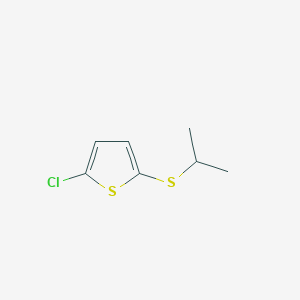
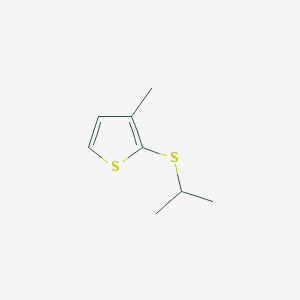

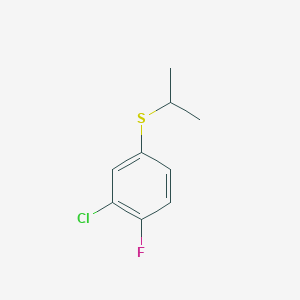
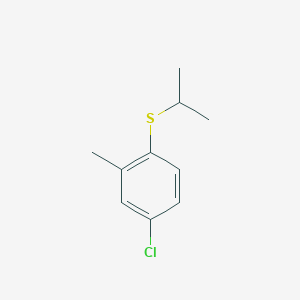
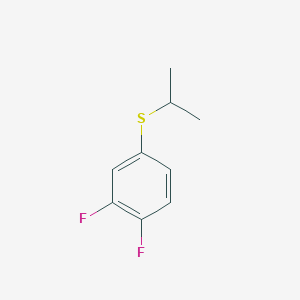
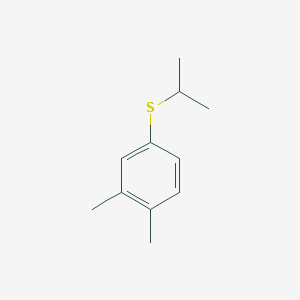
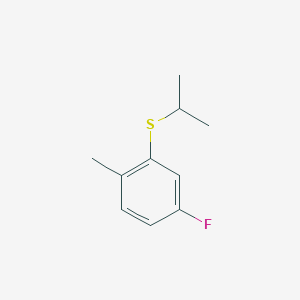

![1-Methoxy-3-[(1-methylethyl)thio]benzene](/img/structure/B8078822.png)
